molecular formula C9H8N4 B1308863 5-Styryl-1H-tetrazole CAS No. 220429-71-0

5-Styryl-1H-tetrazole

Cat. No.: B1308863
CAS No.: 220429-71-0
M. Wt: 172.19 g/mol
InChI Key: UHYGCMNTYAEAHI-VOTSOKGWSA-N
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Description

5-Styryl-1H-tetrazole (5-STT) is a synthetic compound that has been used in a variety of scientific research applications. It is an important tool for studying the effects of various biochemical and physiological processes. 5-STT has been used in laboratory experiments to investigate the mechanism of action of various compounds, as well as to study the effects of various drugs and other compounds on biochemical and physiological processes.

Scientific Research Applications

Synthesis and Medicinal Chemistry

5-Styryl-1H-tetrazole and its derivatives, specifically 5-substituted 1H-tetrazoles, have garnered attention in the realm of synthesis and medicinal chemistry. These compounds serve as a bioisosteric replacement for carboxylic acids in drug development, enhancing the pharmacokinetics and pharmacodynamics of drugs. Their synthesis methods have evolved to become more efficient and environmentally friendly (Mittal & Awasthi, 2019). In medicinal chemistry, 5-substituted tetrazoles, including this compound, are recognized for their advantageous properties as intermediates in other heterocyclic syntheses and activators in oligonucleotide synthesis (Roh, Vávrová, & Hrabálek, 2012).

Coordination Chemistry and Material Science

In coordination chemistry and materials science, this compound derivatives exhibit significant utility. They form complex structures with various metals, as evidenced in studies exploring their interaction with elements like manganese, which revealed diverse coordination modes and the formation of extended structures in the solid state (Lin, Clegg, Harrington, & Henderson, 2005).

Photophysical Properties

Tetrazole derivatives, including this compound, have been studied for their photophysical properties. For instance, iridium complexes containing tetrazolate ligands exhibited a range of redox and emission properties influenced by the nature of the ancillary tetrazolate ligand. These properties are essential for applications in organic light-emitting devices and other photophysical applications (Stagni et al., 2008).

Mechanism of Action

Target of Action

5-Styryl-1H-tetrazole is a synthetic organic compound that belongs to the class of tetrazoles . Tetrazoles, particularly 5-substituted 1H-tetrazoles, have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They are known to interact with various targets, including the CSNK2A1 receptor , and have shown potential in inhibiting the tyrosinase enzyme .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. For instance, molecular docking studies with the CSNK2A1 receptor have shown that tetrazole derivatives can bind to this receptor with significant binding energy . This interaction can lead to changes in the receptor’s activity, potentially influencing various cellular processes.

Biochemical Pathways

Tetrazoles are known to affect various biochemical processes due to their ability to act as bioisosteres for carboxylic acids . They can participate in various reactions and form stable metallic compounds and molecular complexes

Pharmacokinetics

Tetrazoles are generally known for their metabolic stability . They are resistant to biological degradation, which can enhance their bioavailability and reduce the side effects of drugs .

Result of Action

The result of this compound’s action can vary depending on its specific targets. For instance, it has shown cytotoxic activity against certain cancer cell lines, suggesting potential antitumor effects . It has also demonstrated antioxidant properties , and its derivatives have shown efficacy in inhibiting the tyrosinase enzyme .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its thermal decomposition process has been studied, revealing that it begins with a ring-opening reaction of the tetrazole ring . This suggests that temperature can influence its stability and efficacy. Other factors, such as pH and the presence of other chemical compounds, may also affect its action.

Safety and Hazards

While specific safety and hazards data for 5-Styryl-1H-tetrazole was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

There have been significant developments in the synthesis of 5-substituted 1H-tetrazoles. Researchers are still working to develop more efficient and ecofriendly methods for their synthesis . In drug design, 5-monosubstituted tetrazoles are the most important tetrazole derivatives because they represent non-classical bioisosteres of carboxylic acids, with similar acidities but higher lipophilicities and metabolic resistance .

Properties

IUPAC Name

5-[(E)-2-phenylethenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-2-4-8(5-3-1)6-7-9-10-12-13-11-9/h1-7H,(H,10,11,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYGCMNTYAEAHI-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20420988
Record name 5-Styryl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220429-71-0
Record name 5-Styryl-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20420988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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